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Introduction
Cy2 Succinimidyl Ester (Cy2-SE) is a reactive fluorescent dye belonging to the cyanine family,

widely utilized in biological research for the fluorescent labeling of biomolecules. Its bright

green fluorescence, high quantum yield, and good photostability make it an excellent choice for

a variety of applications in fluorescence microscopy.[1][2] Cy2-SE contains an N-

hydroxysuccinimide (NHS) ester functional group that reacts efficiently with primary amines on

proteins, peptides, and amine-modified oligonucleotides to form stable covalent bonds.[3][4][5]

This application note provides a comprehensive overview of the uses of Cy2-SE, detailed

experimental protocols, and key data for its successful implementation in laboratory settings.

Applications of Cy2-SE
The versatility of Cy2-SE allows for its use in a multitude of fluorescence microscopy

applications:

Immunofluorescence (IF): Cy2-SE is commonly used to label primary or secondary

antibodies for indirect immunofluorescence, or to directly label primary antibodies for direct

immunofluorescence.[6] This enables the visualization and localization of specific proteins

and other antigens within fixed and permeabilized cells and tissues.[7][8][9] Its green

emission is easily distinguishable from other commonly used fluorophores in multi-color

imaging experiments.
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Protein Labeling for Live-Cell Imaging: Proteins can be labeled with Cy2-SE for tracking their

movement, localization, and dynamics in living cells.[10] The "minimal labeling" technique,

where only a single lysine residue per protein molecule is labeled, is particularly

advantageous as it minimizes potential perturbations to the protein's biological function.[10]

Flow Cytometry: Cells stained with Cy2-conjugated antibodies can be analyzed by flow

cytometry to quantify cell populations based on the expression of specific surface or

intracellular markers.[11][12][13]

Fluorescence In Situ Hybridization (FISH): Amine-modified oligonucleotide probes can be

labeled with Cy2-SE for the detection of specific DNA or RNA sequences within cells.[11]

Quantitative Data
The photophysical properties of Cy2 make it a reliable fluorophore for various microscopy

applications.

Property Value Reference

Excitation Maximum (λex) ~489-490 nm [6][14]

Emission Maximum (λem) ~506-520 nm [6][14]

Molar Extinction Coefficient > 100,000 cm⁻¹M⁻¹ [2]

Recommended Laser Line 488 nm [15]

Fluorescence Color Green [6]

Experimental Protocols
Protocol 1: Labeling of IgG Antibodies with Cy2-SE
This protocol describes a general procedure for labeling immunoglobulin G (IgG) antibodies

with Cy2-SE. The optimal dye-to-protein ratio may need to be determined empirically for each

specific antibody.

Materials:
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IgG antibody solution (2-10 mg/mL, free of amine-containing buffers like Tris or glycine)

Cy2-SE

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

1 M Sodium bicarbonate buffer (pH 8.3-8.5)

Purification column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS)

Procedure:

Antibody Preparation: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final

concentration of 2-10 mg/mL.[3] If the antibody is in a buffer containing amines, dialyze

against PBS and then add 1/10th volume of 1 M sodium bicarbonate buffer.

Dye Preparation: Immediately before use, dissolve Cy2-SE in a small amount of anhydrous

DMF or DMSO to create a 10 mg/mL stock solution.[10]

Labeling Reaction: While gently vortexing the antibody solution, slowly add the dissolved

Cy2-SE. A common starting point is a 10-fold molar excess of dye to protein.[16]

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with

continuous stirring or occasional mixing.[3][16]

Purification: Separate the labeled antibody from the unreacted dye using a gel filtration

column (e.g., Sephadex G-25) pre-equilibrated with PBS.[17] The first colored fraction to

elute will be the labeled antibody.

Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the

absorbance of the conjugate at 280 nm (for protein) and ~490 nm (for Cy2).

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a

stabilizing protein like BSA (1-10 mg/mL) and 0.02% sodium azide, and store at 4°C or in

aliquots at -20°C.[18][19]
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Workflow for labeling IgG antibodies with Cy2-SE.

Protocol 2: Immunofluorescence Staining of Cultured
Cells
This protocol outlines a general procedure for immunofluorescent staining of adherent cells

using a Cy2-conjugated secondary antibody.

Materials:

Cultured cells on coverslips or in chamber slides

PBS

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)

Primary antibody (unlabeled)

Cy2-conjugated secondary antibody

Antifade mounting medium
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Procedure:

Cell Culture and Fixation: Grow cells to the desired confluency. Rinse with PBS and then fix

with 4% paraformaldehyde for 10-20 minutes at room temperature.[7][9]

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.5%

Triton X-100 in PBS for 10-15 minutes.[7] For cell surface antigens, skip this step.

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-

60 minutes at room temperature.[7][8]

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal

concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room

temperature or overnight at 4°C in a humidified chamber.[7][9]

Washing: Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Dilute the Cy2-conjugated secondary antibody in blocking

buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature

in the dark.[7]

Final Washes: Wash the cells three times with PBS for 5 minutes each in the dark.

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging: Visualize the stained cells using a fluorescence microscope equipped with

appropriate filters for Cy2 (e.g., a standard FITC filter set).[6]
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General workflow for immunofluorescence staining.
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Conclusion
Cy2-SE is a robust and versatile fluorescent probe for labeling a wide range of biomolecules for

fluorescence microscopy. Its bright green emission, compatibility with standard filter sets, and

straightforward conjugation chemistry make it an invaluable tool for researchers in cell biology,

immunology, and drug discovery. By following the detailed protocols and considering the

specific requirements of the experimental system, researchers can effectively utilize Cy2-SE to

visualize and investigate complex biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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